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Compound of Interest

Compound Name: 1-BOC-3-Aminopiperidine

Cat. No.: B067292 Get Quote

1-BOC-3-aminopiperidine (tert-butyl 3-aminopiperidine-1-carboxylate) is a pivotal molecular

building block in contemporary drug discovery and development. Its piperidine core is a

prevalent scaffold in numerous biologically active compounds, while the chiral center at the C3

position is critical for achieving stereospecific interactions with biological targets. The tert-

butoxycarbonyl (BOC) protecting group offers robust stability under various conditions yet

allows for facile deprotection under mild acidic protocols, enabling selective chemical

transformations at the primary amine.[1] This combination of features makes it an

indispensable intermediate in the synthesis of pharmaceuticals, including advanced dipeptidyl

peptidase-IV (DPP-IV) inhibitors like linagliptin and alogliptin.[1]

This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass

Spectrometry—used to verify the structure, identity, and purity of 1-BOC-3-aminopiperidine.

The interpretation herein is grounded in established chemical principles and provides the

causality behind the spectral features, ensuring a high degree of confidence for researchers

and drug development professionals.

Molecular Structure and Key Features
The structural integrity of 1-BOC-3-aminopiperidine is the foundation of its utility. The

following diagram illustrates its atomic connectivity and key functional groups.

Caption: Structure of 1-BOC-3-aminopiperidine (C₁₀H₂₀N₂O₂).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the structural elucidation of 1-
BOC-3-aminopiperidine in solution. It provides unambiguous evidence of the successful

installation of the BOC group and confirms the integrity of the piperidine scaffold.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the 1-BOC-3-aminopiperidine sample

and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

Tetramethylsilane (TMS) may be used as an internal standard (0 ppm).

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the

spectrometer on the deuterium signal of the CDCl₃. Acquire the spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction. Integrate all signals to determine the relative proton ratios.

¹H NMR Data Interpretation
The ¹H NMR spectrum provides three key diagnostic regions that collectively confirm the

structure.
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Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale and
Interpretation

-C(CH₃)₃ (BOC) ~1.45 Singlet (s) 9H

This sharp,

intense singlet is

the hallmark of

the BOC

protecting group.

[2] The nine

protons are

chemically

equivalent and

shielded,

appearing in an

uncongested

region of the

spectrum,

making it an

excellent

diagnostic peak.

-NH₂ ~1.5 (broad) Singlet (br s) 2H

The protons of

the primary

amine typically

appear as a

broad singlet due

to quadrupole

broadening from

the nitrogen

atom and

potential

hydrogen

exchange.[2] Its

chemical shift is

highly dependent

on solvent and

concentration.
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Piperidine Ring 1.30 - 4.00 Multiplets (m) 9H

The nine protons

on the piperidine

ring are

chemically non-

equivalent and

exhibit complex

splitting patterns

due to spin-spin

coupling.[2]

Protons adjacent

to the nitrogen

atoms are

deshielded and

appear further

downfield (3.0-

4.0 ppm), while

the others reside

in the more

shielded aliphatic

region (1.3-2.0

ppm).[3]

¹³C NMR Data Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by confirming the carbon framework of

the molecule.
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Rationale and
Interpretation

-C=O (Carbamate) ~155

The carbonyl carbon of the

carbamate is significantly

deshielded and appears at a

characteristic downfield shift.

This signal is definitive proof of

the BOC group's presence.[4]

-C(CH₃)₃ (Quaternary) ~79-80

The quaternary carbon of the

tert-butyl group is also highly

characteristic, appearing in a

distinct region of the aliphatic

spectrum.[4]

-C(CH₃)₃ (Methyls) ~28

The three equivalent methyl

carbons of the tert-butyl group

give rise to a strong, sharp

signal in the shielded aliphatic

region.[4]

Piperidine Ring 40 - 55

The five distinct carbon atoms

of the piperidine ring appear in

the aliphatic region. The

carbons directly bonded to

nitrogen (C2, C6) are typically

found further downfield than

the others (C3, C4, C5).

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for

identifying the key functional groups within the molecule by measuring the absorption of

infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
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Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background

spectrum of the empty crystal.

Sample Application: Place a small drop of neat (liquid) or a small amount of solid 1-BOC-3-
aminopiperidine directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

Typically, 16-32 scans are co-added to produce the final spectrum.

Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

IR Data Interpretation
The IR spectrum of 1-BOC-3-aminopiperidine is distinguished by several strong absorption

bands.
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Wavenumber
(cm⁻¹)

Vibrational
Mode

Functional
Group

Intensity Interpretation

3485 - 3292 N-H Stretch
Primary Amine (-

NH₂)
Medium-Strong

This region

typically shows

two distinct

bands for a

primary amine,

corresponding to

the symmetric

and asymmetric

N-H stretching

modes.[3] Their

presence is clear

evidence of the

free amino

group.

2975 - 2862 C-H Stretch
Alkyl (Piperidine,

tert-Butyl)
Strong

These strong

absorptions are

characteristic of

the sp³ C-H

bonds

throughout the

aliphatic portions

of the molecule.

[3]
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~1692 C=O Stretch
Carbamate (BOC

group)
Strong, Sharp

This is one of the

most prominent

peaks in the

spectrum.[3] The

strong, sharp

absorption is

definitive for the

carbonyl group

within the tert-

butoxycarbonyl

protecting group.

1250 - 1020 C-N Stretch
Amine /

Carbamate
Medium

This region of the

spectrum

contains

vibrations

corresponding to

the C-N single

bonds of both the

piperidine ring

and the

carbamate

linkage.

Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and structural

composition of 1-BOC-3-aminopiperidine by analyzing its fragmentation pattern upon

ionization.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC

separates the analyte from any volatile impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source, where it is

typically ionized by Electron Ionization (EI) at 70 eV.

Analysis: The resulting positively charged ions (the molecular ion and its fragments) are

separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum Interpretation
The EI mass spectrum of 1-BOC-3-aminopiperidine (Molecular Weight: 200.28 g/mol [5]) is

characterized by fragmentation pathways typical of N-BOC protected amines. The molecular

ion peak [M]⁺ at m/z 200 is often weak or absent due to the lability of the BOC group.
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m/z
Proposed
Fragment

Relative Intensity Interpretation

57 [C₄H₉]⁺ Base Peak (100%)

The base peak

corresponds to the

highly stable tert-butyl

cation.[5] Its formation

via cleavage of the C-

O bond is the most

favorable

fragmentation

pathway and is a

definitive indicator of

the BOC group.

56 [C₄H₈]⁺ High

This peak represents

isobutylene, formed

via rearrangement

and loss from the

molecular ion.[5]

144 [M - C₄H₈]⁺ Medium

Loss of a neutral

isobutylene molecule

(56 Da) from the

molecular ion.

100
[M - C₅H₈O₂]⁺ or

[C₅H₁₂N₂]⁺
Medium

This corresponds to

the loss of both

isobutylene and

carbon dioxide from

the BOC group,

leaving the protonated

3-aminopiperidine

core.[6]

69 [C₅H₉]⁺ High

A common fragment in

cyclic aliphatic

systems.[5]
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Fragmentation Workflow
The primary fragmentation of the BOC group is a critical diagnostic tool. The following workflow

illustrates the formation of the dominant tert-butyl cation.

Electron Ionization (70 eV)

Primary Fragmentation Pathways

1-BOC-3-aminopiperidine
(M)

Molecular Ion [M]˙+
m/z = 200

 -e⁻ 

tert-Butyl Cation
[C₄H₉]⁺

m/z = 57 (Base Peak)

α-cleavage

[M - C₄H₉]˙
m/z = 143

 

Click to download full resolution via product page

Caption: Key fragmentation of 1-BOC-3-aminopiperidine in EI-MS.

Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a

comprehensive and self-validating analytical profile for 1-BOC-3-aminopiperidine. The

characteristic singlet at ~1.45 ppm in ¹H NMR, the strong C=O absorption near 1692 cm⁻¹ in

the IR spectrum, and the dominant base peak at m/z 57 in the mass spectrum all serve as

unambiguous identifiers for the critical tert-butoxycarbonyl protecting group. This suite of

spectroscopic data, when properly acquired and interpreted, provides researchers with the

highest level of confidence in the identity, purity, and structural integrity of this vital synthetic

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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